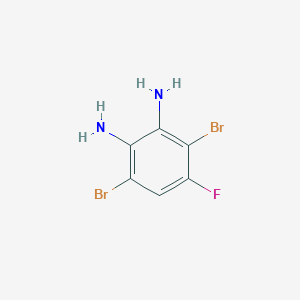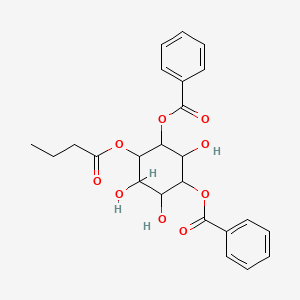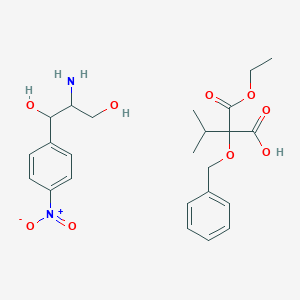
p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is a complex organic compound that belongs to the family of nitrophenyl glycosides. This compound is characterized by the presence of a nitrophenyl group attached to a cellopentaoside backbone, which is further acetylated to form hexadecaacetate. It is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate typically involves multiple steps. The initial step includes the preparation of the cellopentaoside backbone, which is achieved through the enzymatic or chemical hydrolysis of cellulose. The resulting cellopentaoside is then reacted with p-nitrophenyl chloride in the presence of a base such as pyridine to form p-Nitrophenyl -D-Cellopentaoside. The final step involves the acetylation of the hydroxyl groups on the cellopentaoside backbone using acetic anhydride in the presence of a catalyst like pyridine to form the hexadecaacetate derivative.
Industrial Production Methods
Industrial production of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and cellopentaoside derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- p-Nitrophenol and cellopentaoside derivatives. p-Aminophenyl -D-Cellopentaoside, Hexadecaacetate.
Substitution: Various substituted phenyl -D-Cellopentaoside, Hexadecaacetate derivatives.
科学的研究の応用
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases and esterases.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for enzyme deficiencies.
Industry: Utilized in the production of bio-based materials and as a model compound in the development of new catalytic processes.
作用機序
The mechanism of action of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate involves the hydrolysis of the glycosidic bond by glycosidases, releasing p-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool in enzymatic assays. The acetyl groups on the cellopentaoside backbone provide stability and protect the compound from non-specific hydrolysis.
類似化合物との比較
Similar Compounds
- p-Nitrophenyl -D-Cellotetraoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellohexaoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellotriose, Hexadecaacetate
Uniqueness
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the nitrophenyl group allows for easy detection in enzymatic assays, while the acetylation of the cellopentaoside backbone enhances its stability and resistance to non-specific hydrolysis. This combination of properties makes it a valuable compound in various scientific research applications.
特性
分子式 |
C68H87NO44 |
|---|---|
分子量 |
1622.4 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |
InChIキー |
REVPOJIHBJOYNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)




